molecular formula C12H19BN2O2 B12103539 1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole

1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole

Cat. No.: B12103539
M. Wt: 234.10 g/mol
InChI Key: DPOXKVXLONNMAD-VOTSOKGWSA-N
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Description

1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole is an organic compound with the molecular formula C10H17BN2O2. It is known for its applications in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by its white to light yellow crystalline powder appearance and is often used as a reagent in cross-coupling reactions .

Preparation Methods

The synthesis of 1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole typically involves the reaction of 1-methylpyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually argon, and at elevated temperatures. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole has several scientific research applications:

    Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole involves its role as a boronic acid derivative in cross-coupling reactions. The compound forms a complex with a palladium catalyst, which facilitates the transfer of the boron moiety to an aryl halide, resulting in the formation of a new carbon-carbon bond. This process is crucial in the synthesis of various organic molecules .

Comparison with Similar Compounds

1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole can be compared with other boronic acid derivatives such as:

  • 1-Methylpyrazole-4-boronic Acid Pinacol Ester
  • 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

These compounds share similar structural features and reactivity patterns but differ in their specific applications and reactivity profiles. The unique structure of this compound makes it particularly suitable for certain cross-coupling reactions, providing distinct advantages in terms of yield and selectivity .

Properties

Molecular Formula

C12H19BN2O2

Molecular Weight

234.10 g/mol

IUPAC Name

1-methyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole

InChI

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)7-6-10-8-14-15(5)9-10/h6-9H,1-5H3/b7-6+

InChI Key

DPOXKVXLONNMAD-VOTSOKGWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN(N=C2)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CN(N=C2)C

Origin of Product

United States

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